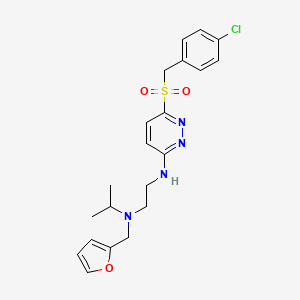![molecular formula C20H18ClFN4O2S B11267406 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11267406.png)
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a phenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-(3-chloro-4-fluorobenzenesulfonyl)piperazine. This intermediate is further reacted with 6-phenylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrophobic interactions and hydrogen bonding between the compound and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-fluorobenzenesulfonyl chloride
- 4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide .
Uniqueness
What sets 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C20H18ClFN4O2S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-17-12-16(6-7-18(17)22)29(27,28)26-10-8-25(9-11-26)20-13-19(23-14-24-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2 |
InChI-Schlüssel |
LPGJDGNAQXBBIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11267330.png)
![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11267336.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11267340.png)
![N-(2-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11267347.png)

![4-bromo-N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11267373.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267375.png)

![2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11267388.png)
![N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11267393.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11267398.png)
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11267401.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-phenyl-1-benzofuran-5-sulfonamide](/img/structure/B11267409.png)
![N-cyclopentyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11267414.png)
